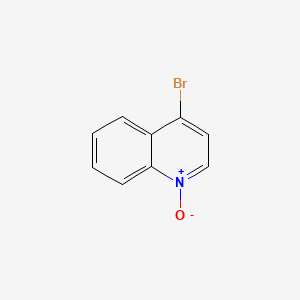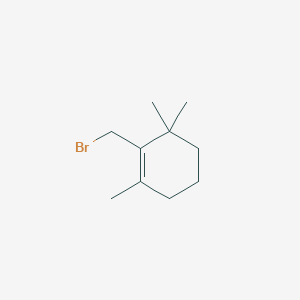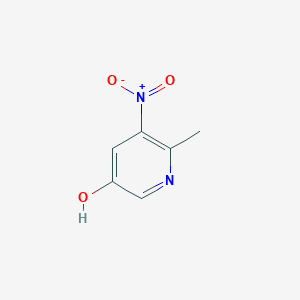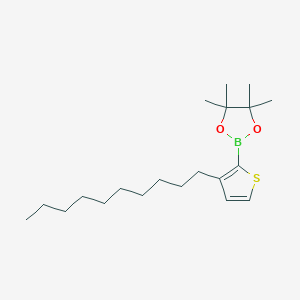
4-Bromoquinoline 1-oxide
Vue d'ensemble
Description
4-Bromoquinoline 1-oxide is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemoprevention of Oral Carcinogenesis
4-Bromoquinoline 1-oxide has been investigated in the context of oral carcinogenesis. In a study focusing on the chemopreventive effects of flavonoids in oral cancer induced by 4-nitroquinoline-1-oxide (4-NQO), researchers found that compounds like chalcone and quercetin could significantly reduce the frequency of tongue carcinoma and decrease cell proliferation in oral mucosal tissues exposed to 4-NQO (Makita et al., 1996).
Mutagenic and Carcinogenic Properties
This compound is known for its mutagenic and carcinogenic properties. A study on the mutagenic spectrum of 4-NQO in Aspergillus nidulans revealed that it induces mutations through the formation of bulky purine adducts. This property has been utilized in genetic screens and the study of DNA damage and repair (Downes et al., 2014).
DNA Damage and Repair Mechanisms
The impact of this compound on DNA damage and repair mechanisms has been a significant area of research. Studies indicate that it causes both single- and double-strand breaks in DNA, which can be repaired upon removal of the carcinogen. This process has been observed in cultured mouse fibroblasts and is critical for understanding cellular responses to DNA damage (Andoh & Ide, 1972).
Synthesis of Quinoline Derivatives
This compound is also valuable in synthetic chemistry, particularly in the synthesis of quinoline derivatives. For example, efficient and selective synthesis processes have been developed for creating various quinoline derivatives, which are important in medicinal chemistry (Şahin et al., 2008).
Role in Understanding Genotoxicity
The compound's role in genotoxicity assays, due to its known mutagenic and carcinogenic properties, has been extensively studied. It has been used as a positive control in various assays to understand the mechanism of action in inducing chromosomal damage and gene mutations (Brüsehafer et al., 2015).
Evaluating Molecular-Targeted Prevention
In the context of oral cancer, this compound has been used to develop mouse models for studying the molecular-targeted prevention and treatment of oral carcinogenesis. This approach is crucial in understanding the efficacy of potential therapeutic agents (Vitale-Cross et al., 2009).
Predicting Cancer Risk
Studies using this compound-induced rat tongue carcinogenesis models have shown that genomic instability in non-neoplastic oral mucosa cells can predict the risk of oral squamous cell carcinoma, providing insights into the initiation and progression of oral cancer (Ribeiro et al., 2004).
Propriétés
IUPAC Name |
4-bromo-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJUZLWHSECDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8242739.png)

![[5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8242752.png)


![1'h-Spiro[piperidine-4,4'-quinolin]-2'(3'h)-one hydrochloride](/img/structure/B8242774.png)

![(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B8242785.png)



![4-Bromo-5,6-difluoro-7-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8242817.png)
